N,N-Diethyl-1,1,1-trimethylsilylamine (N-(trimethylsilyl)diethylamine) is primarily used as a derivatization agent in GC-MS applications []. Derivatization is a crucial step in preparing samples for analysis by GC-MS, especially for those that are non-volatile, thermally unstable, or have poor chromatographic behavior [].
N-(trimethylsilyl)diethylamine reacts with functional groups such as amines, alcohols, and phenols, introducing a trimethylsilyl (TMS) group (-Si(CH3)3) [, ]. This modification enhances the volatility and thermal stability of the analytes, making them more amenable to separation and detection by GC-MS [].
For example, N-(trimethylsilyl)diethylamine is commonly used for the derivatization of primary and secondary amines, converting them into their corresponding TMS derivatives []. This allows for the identification and quantification of these amines in complex mixtures using GC-MS [].
While N-(trimethylsilyl)diethylamine is primarily used in GC-MS, there is limited research exploring its potential applications in other analytical techniques.
One study investigated the use of N-(trimethylsilyl)diethylamine for the derivatization of carboxylic acids for analysis by nuclear magnetic resonance (NMR) spectroscopy []. However, further research is needed to establish its effectiveness and widespread use in this context compared to other established derivatization methods for NMR.
N,N-Diethyl-1,1,1-trimethylsilylamine (DETMS) is a colorless liquid silylating agent widely used in organic chemistry for derivatization reactions []. Derivatization refers to the process of modifying a molecule to improve its properties for analysis by techniques like gas chromatography (GC) or mass spectrometry (MS). DETMS belongs to a class of silylating agents known as disylamines [].
The significance of DETMS lies in its ability to convert polar functional groups (e.g., alcohols, phenols, carboxylic acids) into volatile trimethylsilyl (TMS) derivatives. These derivatives are more volatile and thermally stable compared to the parent compounds, making them more amenable to separation and analysis by GC-MS []. This allows for the identification and characterization of various organic molecules in complex mixtures.
DETMS has a branched amine structure. The central nitrogen atom is bonded to two ethyl groups (CH3CH2-) and a trimethylsilyl group (Si(CH3)3). The key features of its structure include:
The primary application of DETMS is in silylation reactions for derivatization. Here's an example of its reaction with an alcohol:
Ethanol + DETMS → Ethyltrimethylsilyl ether + Diethylamine
(CH3CH2OH) + [(CH3CH2)2NSi(CH3)3] → (CH3CH2OSi(CH3)3) + [(CH3CH2)2NH] []
During this reaction, the hydroxyl group (OH) of the ethanol is replaced by a trimethylsilyl group (OSi(CH3)3) from DETMS. The resulting ethyltrimethylsilyl ether is more volatile and can be readily separated and analyzed by GC-MS.
Flammable;Corrosive